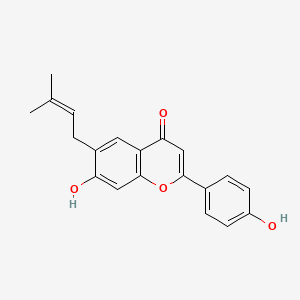

Licoflavone A

描述

- Licoflavone A is a flavonoid compound isolated from the roots of Glycyrrhiza uralensis (licorice plant).

- It exhibits inhibitory activity against protein tyrosine phosphatase-1B (PTP1B) with an IC50 value of 54.5 μM .

- Flavonoids are a class of polyphenolic compounds found in various plants, known for their diverse biological activities.

作用机制

- 甘草黄酮 A 的作用机制涉及抑制 PTP1B,这是一种参与胰岛素信号传导的酶。

- 通过抑制 PTP1B,它可能增强胰岛素敏感性和调节葡萄糖稳态。

生化分析

Biochemical Properties

Licoflavone A has been shown to inhibit the activity of protein tyrosine phosphatase-1B (PTP1B), with an IC50 value of 54.5 μM . This interaction with PTP1B suggests that this compound may play a role in regulating signal transduction pathways within cells.

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of human gastric cancer cells such as SGC-7901, MKN-45, and MGC-803 . It also has the ability to block cell cycle, induce apoptosis, and inhibit migration, invasion, and epithelial-mesenchymal transition (EMT) of VEGF-stimulated MKN-45 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with VEGFR-2, a receptor tyrosine kinase. This compound has been found to bind to VEGFR-2, blocking its signaling pathway . This blockade can lead to the inhibition of downstream PI3K/AKT and MEK/ERK signaling pathways, which are involved in cell proliferation, survival, and migration .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study has shown that this compound has a protective effect on the gastric mucosa in rats with chronic superficial gastritis .

Metabolic Pathways

Its interaction with PTP1B suggests that it may play a role in the regulation of metabolic processes .

准备方法

- 甘草黄酮 A 可以通过提取和纯化过程从甘草根中获得。

- 文献中没有广泛记录其制备的合成路线和具体反应条件。

- 工业生产方法可能涉及大规模提取和纯化技术。

化学反应分析

- 甘草黄酮 A 由于其结构特征,可能经历各种化学反应。

- 常见的反应包括氧化、还原和取代反应。

- 这些反应中使用的试剂和条件尚未得到广泛研究。

- 这些反应形成的主要产物将取决于具体的反应途径。

科学研究应用

- 甘草黄酮 A 由于其潜在的健康益处而在科学研究中引起了关注。

- 在医学上,它可能与糖尿病管理有关,因为 PTP1B 抑制剂因其抗糖尿病作用而受到研究。

- 它在中药和天然产物中的应用值得进一步研究。

相似化合物的比较

- 甘草黄酮 A 的独特性在于它对 PTP1B 的特异性抑制。

- 类似的化合物包括其他黄酮类化合物,如槲皮素和山奈酚,但它们的靶点和作用不同。

属性

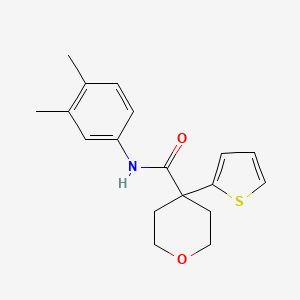

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-11,21-22H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGURBGBPIKRER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61153-77-3 | |

| Record name | Licoflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICOFLAVONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K78PYN58P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Licoflavone A has been identified to interact with the following molecular targets:* Vascular endothelial growth factor receptor 2 (VEGFR-2): this compound exhibits anti-gastric cancer activity by binding to and blocking the VEGFR-2 signaling pathway, ultimately inhibiting tumor growth and metastasis [].* Matrix metalloproteinases (MMPs), specifically MMP-1: Molecular docking studies suggest that this compound has a strong binding affinity for MMP-1, potentially acting as an inhibitor and playing a role in wound healing applications [].* SARS-CoV-2 proteins, including the main protease (Mpro) and spike (S) protein: Computational studies indicate that this compound can interact with both the Mpro and S protein of SARS-CoV-2, suggesting potential antiviral activity against this virus [, ].

ANone: this compound's binding to VEGFR-2 disrupts downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways. This leads to:

- Inhibition of proliferation: Reduced cell growth and viability in gastric cancer cells [].

- Cell cycle arrest: Blocking cell cycle progression in gastric cancer cells [].

- Induction of apoptosis: Promotion of programmed cell death in gastric cancer cells [].

- Suppression of migration and invasion: Decreased ability of gastric cancer cells to move and invade surrounding tissues [].

- Inhibition of epithelial-mesenchymal transition (EMT): Reversal of the process that allows cancer cells to become more invasive and metastatic [].

ANone: The molecular formula of this compound is C26H22O6, and its molecular weight is 430.44 g/mol.

ANone: The provided abstracts do not provide specific information about the material compatibility and stability of this compound under various conditions. Further research is needed to determine its stability profile in different formulations and storage conditions.

ANone: The provided research papers do not indicate that this compound possesses catalytic properties. It primarily acts by binding to specific target proteins.

ANone: Several computational approaches have been utilized to investigate this compound's interactions with various targets:

- Molecular docking: This technique has been extensively used to predict the binding modes and affinities of this compound to target proteins such as VEGFR-2 [], MMP-1 [], and SARS-CoV-2 proteins (Mpro and S protein) [, ].

- Molecular dynamics (MD) simulations: MD simulations have been employed to evaluate the stability of the this compound-protein complexes and to gain insights into the dynamic interactions between them [].

- Molecular mechanics/generalized Born surface area (MM/GBSA) free energy calculation: This method has been used to estimate the binding free energy of this compound to its target, providing a quantitative measure of binding affinity [].

A: While the provided abstracts don't mention specific QSAR models developed for this compound, one study explored the structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds, including this compound, using DFT calculations and molecular docking []. Further research could lead to the development of predictive QSAR models for this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2711025.png)

![ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B2711026.png)